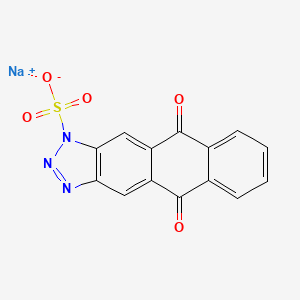
Sodium 5,10-dihydro-5,10-dioxo-1H-anthra(2,3-d)triazolesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5,10-dihydro-5,10-dioxo-1H-anthra[2,3-d]triazolesulfonate is a chemical compound with the molecular formula C14H6N3NaO5S It is known for its unique structure, which includes an anthraquinone core fused with a triazole ring and a sulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5,10-dihydro-5,10-dioxo-1H-anthra[2,3-d]triazolesulfonate typically involves the following steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the oxidation of anthracene using reagents such as chromic acid or potassium dichromate.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Sulfonation: The final step involves the sulfonation of the anthraquinone-triazole intermediate using sulfuric acid or chlorosulfonic acid to introduce the sulfonate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 5,10-dihydro-5,10-dioxo-1H-anthra[2,3-d]triazolesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the anthraquinone core.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Applications De Recherche Scientifique
Sodium 5,10-dihydro-5,10-dioxo-1H-anthra[2,3-d]triazolesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: In industrial settings, it can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which Sodium 5,10-dihydro-5,10-dioxo-1H-anthra[2,3-d]triazolesulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 5,10-dioxo-5,10-dihydro-1H-anthra[2,3-d][1,2,3]triazole-11-sulfonate
- Anthraquinone derivatives
- Triazole derivatives
Uniqueness
Sodium 5,10-dihydro-5,10-dioxo-1H-anthra[2,3-d]triazolesulfonate is unique due to its combination of an anthraquinone core, a triazole ring, and a sulfonate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
93918-96-8 |
|---|---|
Formule moléculaire |
C14H6N3NaO5S |
Poids moléculaire |
351.27 g/mol |
Nom IUPAC |
sodium;5,10-dioxonaphtho[2,3-f]benzotriazole-3-sulfonate |
InChI |
InChI=1S/C14H7N3O5S.Na/c18-13-7-3-1-2-4-8(7)14(19)10-6-12-11(5-9(10)13)15-16-17(12)23(20,21)22;/h1-6H,(H,20,21,22);/q;+1/p-1 |
Clé InChI |
AEXTUKMNBHBFAH-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3C2=O)N(N=N4)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


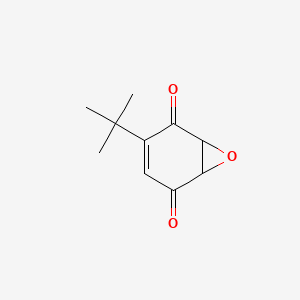
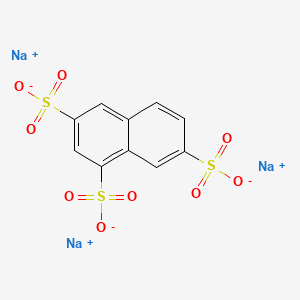
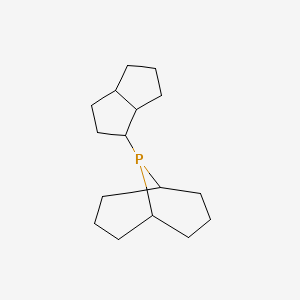
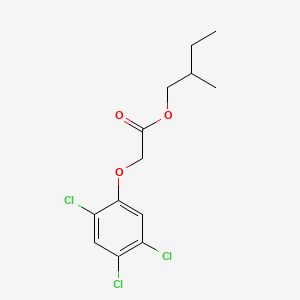
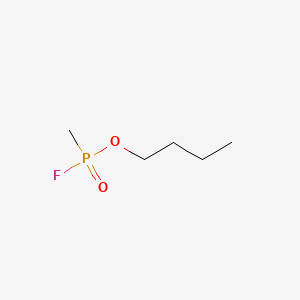
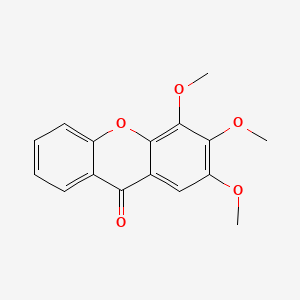
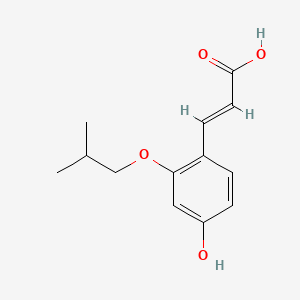
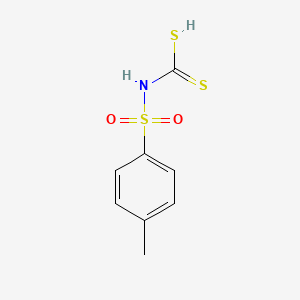
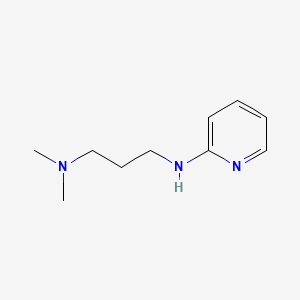
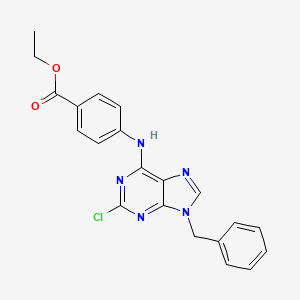
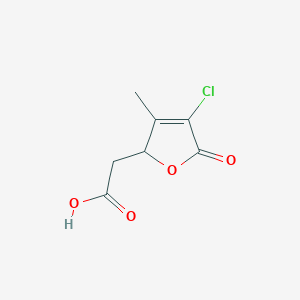
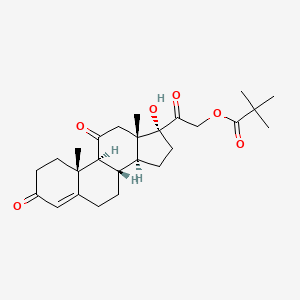
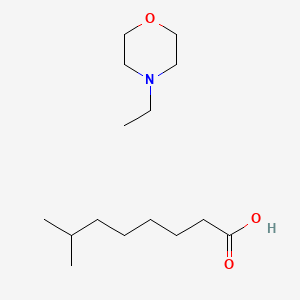
![4-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12670075.png)
